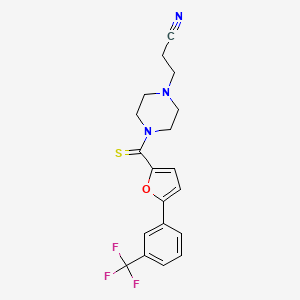
3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a synthetic organic compound characterized by the presence of a trifluoromethylphenyl group, a furan ring, a carbonothioyl functional group, a piperazine ring, and a propanenitrile group. The combination of these diverse structural elements endows the compound with unique chemical and physical properties, which make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile typically involves multi-step organic reactions. A general synthetic route may include:
Preparation of 3-(Trifluoromethyl)phenyl Derivative: : Starting with a 3-(trifluoromethyl)benzene, functionalize the benzene ring to introduce necessary substituents for further transformations.
Formation of Furan Ring: : Condense the functionalized benzene with appropriate starting materials under controlled conditions to form the furan ring, typically using cyclization reactions.
Introduction of Carbonothioyl Group: : Introduce the carbonothioyl group (C=S) through reactions involving thiocarbonyl compounds under conditions that favor thiocarbonylation.
Formation of Piperazine Ring: : React intermediates with appropriate reagents to form the piperazine ring, often involving nucleophilic substitution reactions.
Attachment of Propanenitrile Group: : Finalize the synthesis by attaching the propanenitrile group (–CH2CN) through nitrile forming reactions, such as dehydration of amides or nucleophilic substitution of halides with cyanide ions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures while ensuring safety, cost-effectiveness, and sustainability. These methods may incorporate batch reactors for precise control of reaction conditions and the use of automated systems to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, which can be facilitated by oxidizing agents like peroxides or catalysts.
Reduction: : Reduction reactions can target the carbonothioyl group to form the corresponding alcohol or thiol, utilizing reagents like lithium aluminum hydride (LiAlH4).
Substitution: : The trifluoromethylphenyl and piperazine rings are amenable to nucleophilic and electrophilic substitution reactions, which can be catalyzed under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Peroxides, KMnO4, OsO4.
Reducing Agents: : LiAlH4, NaBH4, catalytic hydrogenation.
Catalysts: : Transition metal catalysts (Pd, Pt, Ni) for various transformations.
Major Products Formed
Depending on the reaction conditions and reagents used, the products formed can include oxidized derivatives of the furan ring, reduced alcohols/thiols, and various substituted derivatives of the piperazine and phenyl groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: : Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Catalysis: : It can serve as a ligand or catalyst precursor in various catalytic reactions.
Biology
Drug Design: : Its piperazine and nitrile functionalities make it a potential scaffold for developing new pharmaceuticals, particularly for targeting enzymes or receptors.
Medicine
Therapeutic Agents: : Investigated for potential use as an antiviral, anticancer, or antimicrobial agent due to its unique functional groups which can interact with biological targets.
Industry
Material Science: : Used in the development of advanced materials, such as polymers and coatings, with specific chemical resistance or mechanical properties.
作用機序
The compound's mechanism of action in biological systems is often related to its ability to interact with specific molecular targets, such as enzymes, receptors, or nucleic acids. The trifluoromethyl group is known to enhance the binding affinity and metabolic stability of the molecule, while the piperazine ring can interact with neurotransmitter receptors. Its activity can involve modulation of enzyme activity, inhibition of receptor-ligand interactions, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonyl)piperazin-1-yl)propanamide
3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)butanenitrile
3-(4-(5-(3-(Trifluoromethyl)phenyl)pyrrole-2-carbonothioyl)piperazin-1-yl)propanenitrile
Highlighting Uniqueness
Compared to other similar compounds, 3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile stands out due to its specific combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This balance can lead to higher bioavailability and specificity in binding to biological targets, making it a compound of significant interest in both academic research and industrial applications.
特性
IUPAC Name |
3-[4-[5-[3-(trifluoromethyl)phenyl]furan-2-carbothioyl]piperazin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS/c20-19(21,22)15-4-1-3-14(13-15)16-5-6-17(26-16)18(27)25-11-9-24(10-12-25)8-2-7-23/h1,3-6,13H,2,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOKKXOGWBHZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














